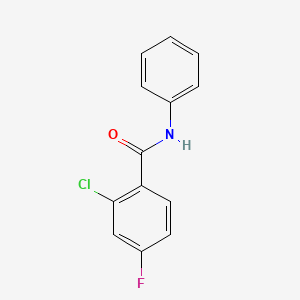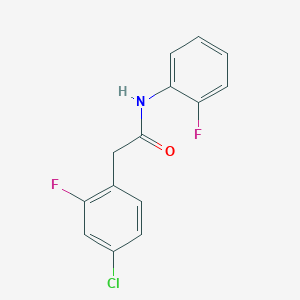
N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide, commonly known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Mechanism of Action
TAK-659 selectively binds to the active site of N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide and inhibits its kinase activity. N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition leads to the suppression of downstream signaling events, including the activation of PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in various B-cell malignancies. Additionally, TAK-659 has been shown to modulate the immune microenvironment by suppressing the activation and proliferation of T-cells and myeloid-derived suppressor cells.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity for N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide, which allows for the specific inhibition of B-cell receptor signaling. However, TAK-659 has limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Future Directions
Several future directions for TAK-659 research include the evaluation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, in the treatment of B-cell malignancies. Additionally, the development of novel formulations and delivery methods for TAK-659 may improve its bioavailability and pharmacokinetics, leading to better clinical outcomes. Finally, the identification of predictive biomarkers for TAK-659 response may help to improve patient selection and treatment outcomes.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with thionyl chloride, followed by the reaction with 4-chloro-N-(phenylsulfonyl)benzenecarboximidoyl chloride. The final product is obtained through the reaction of the intermediate with 4-amino-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Several preclinical studies have demonstrated the efficacy of TAK-659 in inhibiting N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide and suppressing B-cell receptor signaling, leading to the induction of apoptosis and inhibition of cell proliferation.
properties
IUPAC Name |
N'-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-20(2,3)17-13-18(23-27-17)22-19(14-9-11-15(21)12-10-14)24-28(25,26)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWUVLOHXLMTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NO1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5330072.png)
![2-[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5330085.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330088.png)
![2-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B5330106.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one](/img/structure/B5330113.png)
![(3S*,4R*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5330118.png)
![ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5330127.png)
![9-(5-tert-butyl-2-hydroxybenzyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5330151.png)
![N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5330154.png)

![4-[2-(3-pyrrolidinyl)benzoyl]thiomorpholine 1,1-dioxide hydrochloride](/img/structure/B5330161.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5330172.png)